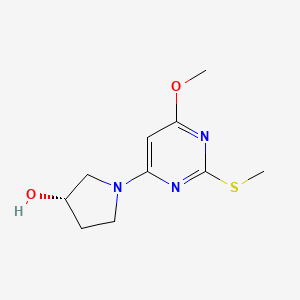

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3S)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGHQWHZQKGRLF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCC(C2)O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=C1)N2CC[C@@H](C2)O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of Substituents: The methoxy and methylthio groups are introduced via nucleophilic substitution reactions. Methoxylation can be achieved using methanol and a suitable base, while methylthiolation can be performed using methylthiolating agents such as methylthiol chloride.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, under acidic or basic conditions.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the pyrrolidine ring, potentially leading to the formation of dihydropyrimidine or reduced pyrrolidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine and reduced pyrrolidine derivatives.

Substitution: Various substituted pyrimidine and pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity and function.

Pathways: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine/Pyridine Derivatives

The compound shares structural motifs with pyrimidine and pyridine derivatives, as highlighted in catalogs (–5) and research literature (). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Structure :

- The target compound’s pyrimidine core distinguishes it from pyridine-based analogues (e.g., ). Pyrimidines (two nitrogen atoms) exhibit distinct electronic properties compared to pyridines (one nitrogen), influencing binding affinity in biological systems .

- Compounds like I12 () share the pyrimidine core but feature bulkier substituents (e.g., thiophene, diazepane), which may alter solubility and target selectivity .

Stereochemistry: The (S)-configuration of the pyrrolidin-3-ol group is critical for chiral recognition in enzyme binding, a feature absent in non-chiral analogues like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone .

However, I12’s larger size and thiophene substituent may confer broader interaction profiles .

Biological Activity

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 229.31 g/mol

- CAS Number : 1461714-05-5

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Research suggests that compounds with similar structures exhibit inhibition of key enzymes involved in various diseases, including cancer and viral infections.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown effectiveness against HIV. A related study indicated that specific pyrimidine derivatives could inhibit HIV replication, suggesting a possible mechanism for this compound in viral inhibition through similar pathways .

Anticancer Properties

The compound's structural features may also confer anticancer properties. Pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell proliferation and cancer progression. Inhibitors targeting cyclin-dependent kinases (CDKs) have been particularly noted for their effectiveness in cancer therapy. The presence of the methylthio group may enhance the compound's binding affinity to these targets .

Study on Antiviral Efficacy

A study evaluating a series of pyrimidine derivatives found that compounds with similar substituents exhibited significant antiviral activity against HIV, with some achieving low EC50 values comparable to established treatments . This suggests that this compound may possess similar properties.

Inhibition of Protein Kinases

Research into pyrimidine-based inhibitors has revealed their potential in targeting CDKs, which are critical in regulating the cell cycle. A novel class of thiazole-pyrimidine compounds demonstrated effective inhibition of CDK4 and CDK6, leading to reduced cell proliferation in cancer models . Given the structural similarities, this compound might also exhibit such kinase inhibitory effects.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol, considering stereochemical control?

- Methodological Answer : The synthesis involves nucleophilic substitution on the pyrimidine core. A common approach is coupling 4-chloro-6-methoxy-2-(methylthio)pyrimidine with (S)-pyrrolidin-3-ol under basic conditions (e.g., KCO in DMF at 80°C). Stereochemical control is achieved using chiral auxiliaries or enantiomerically pure starting materials. For example, (S)-pyrrolidin-3-ol derivatives can be synthesized via asymmetric hydrogenation or enzymatic resolution . Reaction monitoring via TLC or HPLC is critical to avoid racemization.

Q. How should researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Alternatively, NMR with chiral shift reagents (e.g., Eu(hfc)) can distinguish stereoisomers. Compare optical rotation values ([α]) with literature data for validation .

Q. What solvent systems are recommended for preparing stock solutions of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Prepare a 10 mM stock solution in DMSO, aliquot into single-use vials, and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation. For biological assays, dilute with buffer (e.g., PBS) to ≤0.1% DMSO .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in purity, stereochemistry, or assay conditions.

- Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile:water gradient) and mass spectrometry .

- Stereochemistry : Compare activity of (S)- and (R)-enantiomers synthesized via chiral pool methods .

- Assay Optimization : Standardize cell lines, incubation times, and controls. Use orthogonal assays (e.g., SPR, enzymatic inhibition) to confirm target engagement .

Q. What computational strategies predict the interaction of this compound with kinase targets?

- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite with crystal structures of kinases (e.g., Src, ABL1). Key steps:

- Protonate the compound at physiological pH (pKa ~7.4) using ChemAxon.

- Generate conformers with OMEGA software.

- Validate docking poses with MD simulations (NAMD/GROMACS). Cross-reference with known pyrimidine-based kinase inhibitors (e.g., imatinib analogs) .

Q. How does the methylthio group influence the compound’s metabolic stability?

- Methodological Answer : The methylthio (-SMe) group is susceptible to oxidative metabolism. Assess stability via:

- In vitro assays : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS. Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.

- Metabolite ID : Use high-resolution MS (HRMS) to detect sulfoxide (S=O) and sulfone (O=S=O) metabolites. Compare with analogs lacking -SMe .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.